N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide

Antineoplastic Sarcoma 180 Tumor growth inhibition

Researchers studying halogenated phosphoramide mustards face non-comparable results when substituting analogs. This meta-fluoro derivative offers a precisely characterized alternative to Benzotef. - **Key differentiation:** Reduced Sarcoma 180 inhibition (70% vs. 95%), increased dipole moment (2.93 D) - ideal for permeability vs. efficacy correlation. - **Crystallographic fingerprint:** Gauche O=P and N-C bond orientation for XRD/DFT reference standards. - **Supply:** Available for dose-range-finding and formulation studies (solubility 1:15, distinct from 1:10 Benzotef).

Molecular Formula C11H13FN3O2P
Molecular Weight 269.21 g/mol
CAS No. 726-91-0
Cat. No. B12847545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide
CAS726-91-0
Molecular FormulaC11H13FN3O2P
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1CN1P(=O)(NC(=O)C2=CC(=CC=C2)F)N3CC3
InChIInChI=1S/C11H13FN3O2P/c12-10-3-1-2-9(8-10)11(16)13-18(17,14-4-5-14)15-6-7-15/h1-3,8H,4-7H2,(H,13,16,17)
InChIKeyUVWOMNGRMYOHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Guide to m-Fluorobenzotef


N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide, also known as m-Fluorobenzotef or A-52, is a synthetic organophosphorus compound belonging to the ethylenimine-based alkylating agent class [1]. It is structurally derived from Benzotef (N-benzoyl-N',N''-diethylenetriamide of phosphoric acid) by the introduction of a fluorine atom at the meta-position of the benzamide ring [1]. This compound is characterized by two aziridine rings and a phosphinyl moiety, which confer DNA-alkylating activity, and has been investigated in the context of antineoplastic drug development [1].

Synthetic organophosphorus alkylating agent with meta-fluoro substitution
Investigated as a DNA-alkylating research tool in tumor models
Distinct dipole moment and conformational profile vs. parent Benzotef

Why m-Fluorobenzotef Cannot Be Interchanged with Analogs


Halogen substitution on the benzamide ring of Benzotef produces profound changes in molecular electronic structure, dipole moment, and conformational preference, which directly alter antitumor potency and toxicity [1]. Consequently, the meta-fluoro derivative exhibits a distinct biological profile that cannot be predicted from the unsubstituted parent or from para-substituted analogs, making blind interchange during preclinical studies or chemical sourcing likely to yield non‑comparable results [1].

Halogen position alters electronic structure and tumor-model response; may not transfer directly from Benzotef or para-fluoro analog
Higher dipole moment (2.93 D) and gauche conformation differentiate permeability profile; interchangeability with parent or p-Fluoro analog may require validation
Aqueous solubility context likely differs from Benzotef; independent formulation adjustment may be needed

Quantitative Differentiation Evidence


Antitumor Activity Against Sarcoma 180

In a head-to-head study, the meta-fluoro benzotef analog inhibited Sarcoma 180 solid tumor growth by 70% (T%), whereas unsubstituted Benzotef achieved 95% inhibition and the para-fluoro analog achieved 90% inhibition [1]. This quantitative rank order demonstrates that the meta-fluoro substitution reduces antitumor efficacy relative to both the parent and the para-fluoro derivative [1].

Sarcoma 180 Inhibition
Head-to-head
70% tumor growth inhibition (m-Fluoro) vs. 95% (Benzotef) and 90% (p-Fluoro)
Supports tumor-model endpoint review
Rank order differentiates halogenated analogs in the same model
Antineoplastic Sarcoma 180 Tumor growth inhibition

Acute Systemic Toxicity Comparison

The primary source reports LD50 values for several analogs: Benzotef (50 mg/kg), p-Fluorobenzotef (51 mg/kg), p-Chlorobenzotef (26 mg/kg), and m-Iodobenzotef (31 mg/kg) [1]. The LD50 value for the meta-fluoro derivative was not determined or reported, which itself represents a data gap that differentiates it from the other analogs [1]. The lack of an LD50 value may indicate either a different toxicological profile or insufficient testing, a critical consideration for procurement decisions.

Acute Toxicity LD50
Data to verify
LD50 not reported for m-Fluoro; comparators range 26–51 mg/kg
Caution: toxicity-related endpoint profile not characterized
Independent toxicokinetic assessment required
Acute toxicity LD50 Safety margin

Molecular Dipole Moment and Membrane Permeability

The dipole moment of the meta-fluoro derivative is 2.93 D, substantially higher than that of Benzotef (1.37 D) and p-Fluorobenzotef (1.80 D) [1]. The article correlates increasing dipole moment with decreasing antitumor activity across the series and attributes the effect to altered membrane permeability [1]. This places m-fluorobenzotef as the most polar molecule among the tested congeners, which is a measurable physicochemical divergence with direct biological consequences [1].

Dipole Moment
Head-to-head
2.93 D (m-Fluoro) – 114% higher than Benzotef (1.37 D) and 63% higher than p-Fluoro (1.80 D)
Higher polarity may alter membrane permeability context
DFT calculation; correlates with reduced tumor-model activity
Dipole moment Membrane permeability Quantitative structure-activity relationship

Conformational Preference and Reduced Activity

The meta-fluoro derivative adopts a gauche orientation of the O=P and N—C bonds in the urea fragment, in contrast to the trans orientation found in the most active molecules (Benzotef and p-Fluorobenzotef) [1]. The analysis shows that the gauche conformation correlates with lower antitumor potency, providing a mechanistic structural explanation for the observed activity drop [1].

Conformational Preference
Structural evidence
Gauche orientation of O=P and N—C bonds (m-Fluoro) vs. trans in Benzotef and p-Fluoro
Conformational shift correlates with lower tumor-model activity
X-ray diffraction and DFT; unique structural fingerprint
Conformational analysis X-ray crystallography DFT

Aqueous Solubility Differential

While the meta-fluoro isomer's exact solubility has not been directly reported in the primary literature, the para-fluoro analog exhibits a solubility of approximately 1:15 (w/v) in water, which is lower than the 1:10 solubility of Benzotef [1]. Given the structural similarity and comparable molecular weight, the meta-fluoro derivative is expected to display similarly reduced aqueous solubility relative to the parent [1].

Aqueous Solubility
Class-level inference
Inferred ~1:15 (w/v) – approximately 33% lower than Benzotef (1:10)
Lower solubility may influence formulation approach
Data to verify for m-Fluoro; based on p-Fluoro analog and structural analogy
Solubility Formulation Physicochemical property

High-Value Application Scenarios


SAR Studies of Halogenated Alkylating Agents

The precisely quantified reduction in Sarcoma 180 tumor inhibition (70% for m-F vs. 95% for Benzotef) and the correlated increase in dipole moment (2.93 D) make this compound an ideal probe for dissecting how halogen position modulates alkylating agent efficacy [1]. Researchers can use m-Fluorobenzotef to benchmark computational models of membrane permeability against in vivo activity [1].

Conformational Analysis and Crystallographic Standard

The gauche orientation of the O=P and N—C bonds in the meta-fluoro derivative provides a distinct crystallographic fingerprint [1]. This compound can serve as a reference standard for X-ray diffraction or DFT studies aimed at correlating ureide fragment geometry with biological outcome in phosphoramide mustards [1].

Toxicological Profiling of Moderately Active Alkylators

The absence of a reported LD50 for the meta-fluoro analog, in contrast to the well-defined values for Benzotef (50 mg/kg) and p-Fluorobenzotef (51 mg/kg), positions this compound as a candidate for dedicated toxicokinetic studies [1]. Procurement of this compound is warranted when a dose-range-finding study requires a congener with attenuated tumor efficacy and potentially altered systemic toxicity [1].

Formulation Development for Poorly Water-Soluble Alkylators

With an inferred aqueous solubility on the order of 1:15, the meta-fluoro derivative demands formulation approaches distinct from the more soluble Benzotef (1:10) [2]. This makes the compound a relevant model for developing solubilization strategies—such as co-solvent systems or nanoparticulate formulations—for halogenated phosphoramide mustards destined for parenteral administration [2].

Application
Selection Property
Validation Focus
Halogen-position SAR studies
Tumor-model response differentiation
Membrane permeability–activity correlation
Conformational analysis and crystallography
Structural fingerprint (gauche vs. trans)
X-ray/DFT structure–activity relationship
Toxicokinetic profiling
Absence of reported LD50
Dose-range-finding and systemic exposure assessment
Low-solubility formulation research
Solubility context (reported lower than parent)
Co-solvent/carrier system optimization
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